

Cinnamyl Cinnamate: A Technical Guide to Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cinnamyl cinnamate*

Cat. No.: B1669055

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl cinnamate, an aromatic ester, is a naturally occurring compound valued for its unique sensory properties and potential biological activities. It serves as a significant component in various traditional remedies and is a key ingredient in the fragrance and flavor industries.[1][2][3] This technical guide provides an in-depth exploration of the primary natural sources of **cinnamyl cinnamate**, its concentration within these sources, its biosynthetic origins, and the detailed experimental protocols required for its extraction, isolation, and quantification. All quantitative data are summarized for comparative analysis, and key processes are visualized to facilitate a deeper understanding of the compound's lifecycle from biosynthesis to analysis.

Natural Sources and Occurrence

Cinnamyl cinnamate, also known as styracin, is predominantly found in the resinous exudates of specific trees.[4][5] The most commercially significant sources are balsams, which are complex mixtures of resins, essential oils, and aromatic compounds.

Primary Natural Sources:

- Storax Balsam: This is a natural resin isolated from the wounded bark of trees from the Liquidambar genus, specifically Liquidambar orientalis (Asia Minor) and Liquidambar

styraciflua (North and Central America).^[6] Purified storax is a primary source, containing a significant amount of **cinnamyl cinnamate**.^{[4][6]}

- Peru Balsam: Derived from the trunk of *Myroxylon balsamum* var. *pereirae*, a tree native to Central and South America, Peru balsam is another major source.^{[7][8]} It is a complex mixture containing numerous substances, including **cinnamyl cinnamate**, though typically at a lower concentration than in Storax.^{[7][9]}
- Other Documented Sources: The compound has also been identified in the bud exudates of *Populus* species such as *Populus balsamifera* (balsam poplar) and in the male flowers of *Alnus sieboldiana*.^{[5][10]} While present, these are not typically commercial sources for extraction.

Quantitative Occurrence of Cinnamyl Cinnamate

The concentration of **cinnamyl cinnamate** can vary depending on the source, geographical origin, and purification methods. The following table summarizes the available quantitative data.

Natural Source	Botanical Name(s)	Plant Part	Concentration of Cinnamyl Cinnamate (%) w/w)	References
Storax Balsam	Liquidambar orientalis, Liquidambar styraciflua	Bark Resin	5.0% - 15.0%	[6][11]
Peru Balsam	Myroxylon balsamum var. pereirae	Trunk Balsam	Up to 0.5%	[9]

Biosynthesis of Cinnamyl Cinnamate

Cinnamyl cinnamate is a product of the phenylpropanoid pathway, a major route of secondary metabolism in plants that produces a wide variety of phenolic compounds from the amino acid

phenylalanine.[\[12\]](#)[\[13\]](#) The biosynthesis involves the formation of its two constituent parts, cinnamyl alcohol and cinnamic acid, followed by an esterification reaction.

The key steps are:

- Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid.
- Activation of Cinnamic Acid: Cinnamic acid is activated, often by conversion to its Coenzyme A thioester, cinnamoyl-CoA, by the enzyme 4-coumarate-CoA ligase (4CL).
- Formation of Cinnamyl Alcohol: Cinnamoyl-CoA is then reduced in a two-step process by the enzymes cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) to yield cinnamyl alcohol.
- Esterification: **Cinnamyl cinnamate** is formed through the esterification of cinnamyl alcohol with an activated cinnamic acid molecule, such as cinnamoyl-CoA, catalyzed by an acyltransferase.

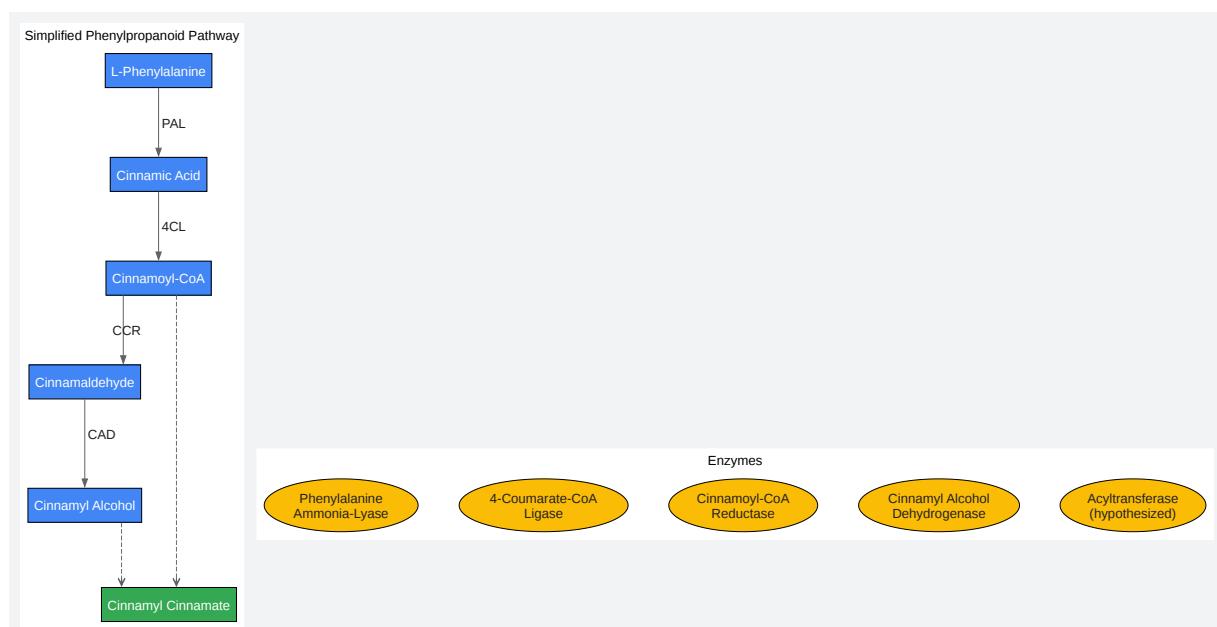

[Click to download full resolution via product page](#)

Fig. 1: Biosynthetic pathway of **cinnamyl cinnamate**.

Experimental Protocols

The isolation and quantification of **cinnamyl cinnamate** from its natural sources require a multi-step approach involving extraction, purification, and analytical determination.

Extraction and Isolation from Storax Balsam

This protocol outlines a general procedure for the extraction and purification of **cinnamyl cinnamate** from storax resin.

1. Preparation of Raw Material:

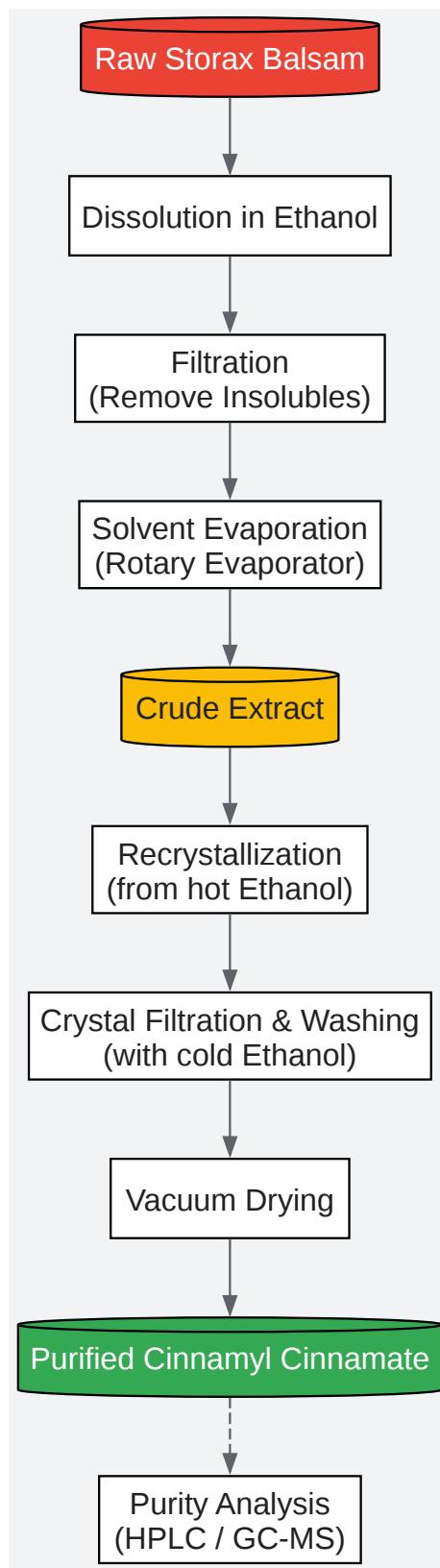
- Obtain crude storax balsam. Ensure the material is free of excessive water and debris. The resin may need to be gently heated to reduce its viscosity.[11]

2. Solvent Extraction:

- Accurately weigh approximately 50 g of the prepared storax balsam into a suitable flask.
- Add 250 mL of 95% ethanol.
- Stir the mixture at room temperature for 4-6 hours or until the resin is fully dissolved. Storax is typically soluble in alcohol.[11]
- Filter the resulting solution through a Buchner funnel with Whatman No. 1 filter paper to remove any insoluble matter.

3. Solvent Removal:

- Transfer the ethanolic extract to a round-bottom flask.
- Concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to remove the ethanol. The result is a viscous, crude extract rich in **cinnamyl cinnamate** and other components.


4. Purification by Recrystallization:

- Dissolve the crude extract in a minimal amount of hot ethanol.

- Allow the solution to cool slowly to room temperature, then transfer to a 4°C environment to induce crystallization. **Cinnamyl cinnamate** will crystallize as rectangular prisms.[4][14]
- Collect the crystals by vacuum filtration and wash them with a small volume of cold ethanol.
- Dry the purified crystals in a vacuum desiccator.

5. Purity Assessment:

- Assess the purity of the isolated crystals using Thin Layer Chromatography (TLC) and confirm the identity and final purity using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

[Click to download full resolution via product page](#)

Fig. 2: Workflow for **cinnamyl cinnamate** extraction.

Analytical Quantification by GC-MS

Gas Chromatography-Mass Spectrometry is a highly specific and sensitive method for the quantification of volatile compounds like **cinnamyl cinnamate**.[\[15\]](#)

1. Instrumentation:

- A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

2. Sample Preparation:

- Stock Solution: Accurately weigh 10 mg of purified **cinnamyl cinnamate** or a certified reference material and dissolve it in 10 mL of a suitable solvent (e.g., ethyl acetate or methanol) in a volumetric flask to create a 1 mg/mL stock solution.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 $\mu\text{g/mL}$) by serially diluting the stock solution.
- Sample Solution: Prepare the extract for analysis by dissolving a known quantity in the solvent and diluting it to fall within the calibration range.

3. GC-MS Conditions:

- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Injector Temperature: 250°C.

- Injection Volume: 1 μL (splitless mode).

- Oven Temperature Program:

- Initial temperature: 100°C, hold for 2 minutes.

- Ramp: 15°C/min to 280°C.

- Hold at 280°C for 10 minutes.

- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-450.
- Quantifier Ion: m/z 131. Qualifier Ions: m/z 103, 148.

4. Data Analysis:

- Integrate the peak area of the quantifier ion (m/z 131) for **cinnamyl cinnamate**.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of **cinnamyl cinnamate** in the sample solution from the calibration curve and calculate the content in the original material.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust alternative for routine quality control.[16][17]

1. Instrumentation:

- An HPLC system with a UV/Vis or Diode Array Detector (DAD).

2. Sample Preparation:

- Prepare stock, calibration, and sample solutions as described in the GC-MS protocol (Section 3.2), using a mobile phase-compatible solvent like acetonitrile.
- Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

- Mobile Phase: Isocratic elution with Acetonitrile:Water (75:25, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection Wavelength: 278 nm.

4. Data Analysis:

- Integrate the peak area corresponding to **cinnamyl cinnamate**.
- Construct a calibration curve by plotting peak area versus concentration for the standards.
- Determine the concentration of **cinnamyl cinnamate** in the sample from the calibration curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cinnamyl Cinnamate | 122-69-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 122-69-0: Cinnamyl cinnamate | CymitQuimica [cymitquimica.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. Cinnamyl cinnamate | C18H16O2 | CID 1550890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Storax balsam - Wikipedia [en.wikipedia.org]
- 7. Balsam of Peru - Wikipedia [en.wikipedia.org]
- 8. pharmacy180.com [pharmacy180.com]

- 9. composition - Rivera Balsam [riverabalsam.com]
- 10. researchgate.net [researchgate.net]
- 11. A Modern Herbal | Storax [botanical.com]
- 12. researchgate.net [researchgate.net]
- 13. A Cinnamate 4-HYDROXYLASE1 from Safflower Promotes Flavonoids Accumulation and Stimulates Antioxidant Defense System in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cinnamyl cinnamate | 122-69-0 [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Cinnamyl Cinnamate: A Technical Guide to Natural Sources, Occurrence, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669055#natural-sources-and-occurrence-of-cinnamyl-cinnamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com